molecular formula C13H6F4N2 B1457030 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-52-0

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No.: B1457030
CAS No.: 1219454-52-0
M. Wt: 266.19 g/mol
InChI Key: JHAYCXSBPBEBAF-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile is a sophisticated heteroaromatic building block designed for advanced research and development in the agrochemical and pharmaceutical industries. This compound integrates a pyridine ring with a carbonitrile group and a fluorinated phenyl substituent, a structural motif known to impart significant biological activity and favorable physicochemical properties . The strategic inclusion of both fluorine and the trifluoromethyl group is a well-established approach in modern agrochemical and pharmaceutical design. These groups are strong electron-withdrawing moieties that can dramatically influence a molecule's conformation, metabolic stability, lipophilicity, and overall biomolecular binding affinity . The carbonitrile group further serves as a versatile handle for synthetic elaboration into more complex structures, such as various heterocycles. Researchers can leverage this compound as a key intermediate in parallel synthesis programs aimed at discovering new active ingredients . This product is intended for research and development purposes only. It is strictly not for diagnostic or therapeutic use, nor for application in humans, animals, or any form of consumer products.

Properties

IUPAC Name

4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-9-1-2-12(13(15,16)17)11(6-9)8-3-4-19-10(5-8)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAYCXSBPBEBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=NC=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile involves several steps. One common method includes the reaction of 5-fluoro-2-trifluoromethylbenzene with a suitable pyridine derivative under specific conditions. The reaction typically requires the use of a catalyst and may involve multiple steps, including halogenation and nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of pyridine compounds exhibit potential anticancer properties. For instance, studies on similar pyridine derivatives have demonstrated their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile in anticancer therapies is currently under investigation, with promising preliminary results indicating its efficacy against specific cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation
In a recent study, a series of pyridine derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structural features, including fluorinated groups, significantly reduced cell viability in a dose-dependent manner .

Agrochemical Applications

The compound's unique structure allows it to act as a potential agrochemical agent. Fluorinated compounds are known for their stability and effectiveness in various agricultural applications, including herbicides and fungicides.

Case Study: Herbicidal Activity
A study evaluated the herbicidal activity of several pyridine derivatives against common weeds. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced herbicidal properties compared to their non-fluorinated counterparts. This suggests that this compound may be developed further for agricultural use .

Material Science

Polymer Synthesis
Fluorinated compounds like this compound are increasingly used in the synthesis of advanced materials due to their unique chemical properties. They can enhance the thermal stability and chemical resistance of polymers.

Data Table: Comparison of Polymer Properties

Polymer TypeThermal Stability (°C)Chemical ResistanceNotes
Standard Polymer200ModerateBase for comparison
Fluorinated Polymer300HighEnhanced properties

Pharmaceutical Research

The compound is also being explored for its potential use in pharmaceuticals due to its ability to modulate biological pathways effectively.

Case Study: Targeting Specific Receptors
Research has indicated that pyridine-based compounds can selectively bind to certain receptors involved in disease processes. Investigations into the binding affinity of this compound to these receptors are ongoing, with early findings suggesting it may serve as a lead compound for drug development targeting neurological disorders .

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Key Structural Differences

The compound’s activity and physicochemical properties are influenced by substituent positions and types. Below is a comparison with structurally related molecules:

Compound Name Substituents on Phenyl Ring Core Structure Key Features
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile 5-Fluoro, 2-CF₃ Pyridine-2-carbonitrile High lipophilicity; strong electron-withdrawing effects
4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile 2-Chloro, 5-CF₃ Pyridine-2-carbonitrile Chlorine increases steric bulk but reduces electronegativity vs. fluorine
4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile 2-CF₃, 5-CF₃ Pyridine-2-carbonitrile Enhanced lipophilicity; potential for improved membrane permeability
Topiroxostat (FYX-051) Triazole-linked pyridines Pyridine-2-carbonitrile + triazole Hybrid inhibitor of xanthine oxidase; species-specific activity
4-(4-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile 4-Fluoro, 2-CF₃ Pyridine-2-carbonitrile Altered electronic effects due to fluorine position

Physicochemical Properties

Substituents significantly impact logP, solubility, and molecular weight:

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL)
This compound 266.20 3.8 <0.1 (low)
4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile 316.21 4.5 <0.01 (very low)
Topiroxostat (FYX-051) 248.24 2.1 0.5 (moderate)
4-(4-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile 266.20 3.6 <0.1 (low)

Notes:

  • CF₃ groups increase logP, reducing aqueous solubility .
  • Topiroxostat’s triazole linker improves solubility compared to purely aromatic analogs .

Enzyme Inhibition Profiles

  • This compound : Predicted to inhibit enzymes sensitive to fluorinated aromatics (e.g., kinases), though specific targets are under investigation.
  • Topiroxostat (FYX-051): Potent xanthine oxidase (XO) inhibitor with a hybrid mechanism: competitive inhibition followed by covalent binding to the molybdenum center .
  • 4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile: Likely exhibits stronger hydrophobic interactions in enzyme binding pockets compared to mono-CF₃ analogs .

Species Specificity

  • Topiroxostat’s selectivity for mammalian XO over bacterial enzymes highlights the role of the solvent-access channel in inhibitor design .
  • Fluorine positioning in this compound may influence target engagement in human vs.

Biological Activity

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative characterized by unique chemical properties due to the presence of both fluorine and trifluoromethyl groups. This compound has garnered interest in medicinal chemistry for its potential biological activities, particularly in the areas of cancer treatment and enzyme inhibition.

  • Molecular Formula : C13H6F4N2
  • Molecular Weight : 266.20 g/mol
  • CAS Number : 1219454-52-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorinated structure enhances its binding affinity, which can modulate several biochemical pathways. These interactions are crucial for its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, demonstrating IC50 values in the nanomolar range against specific types of leukemia cells .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain kinases, which are critical in cancer progression and cellular signaling pathways .
  • Antimicrobial Properties : Preliminary evaluations suggest moderate antimicrobial activity against common pathogens, although detailed studies are still required to establish these effects conclusively .

Anticancer Studies

A notable study evaluated the growth inhibitory effects of various fluorinated pyridine derivatives, including this compound, against L1210 mouse leukemia cells. The results indicated that compounds within this class possess potent inhibition capabilities, with IC50 values significantly lower than those of traditional chemotherapeutics .

Enzyme Inhibition Research

In another study focusing on kinase inhibitors, this compound was highlighted for its selective inhibition profile against PIP4K2A kinase. The compound exhibited a high degree of selectivity and potency, making it a candidate for further development in targeted cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (nM)Activity Type
This compoundC13H6F4N2<10Anticancer
2,4-DifluoropyridineC6H4F2N20Antimicrobial
PentafluoropyridineC5F5N15Enzyme Inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile?

  • Methodological Answer : A halogen-exchange reaction using potassium fluoride (KF) in sulfolane is effective for introducing fluorine into pyridine derivatives. For example, 5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile was synthesized via KF-mediated fluorination of its chloro analog under mild conditions . This approach can be adapted by substituting appropriate precursors. Optimization of reaction time, temperature, and solvent polarity (e.g., sulfolane’s high boiling point and stability) is critical for yield improvement.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For structurally related compounds (e.g., 4-(2-fluorophenyl)-2-methoxy-hexahydrocycloocta[b]pyridine-3-carbonitrile), monoclinic crystal systems (space group P21/n) with unit cell parameters (a = 9.5219 Å, b = 13.8808 Å, c = 12.1140 Å, β = 97.829°) were resolved using Bruker Kappa APEXII diffractometers. Torsion angles (e.g., N1—C1—C2—C3 = 107.5°) further validate conformational stability .

Q. What analytical techniques are essential for purity assessment?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, HRMS (ESI) confirmed a trifluoromethylpyridine derivative with a calculated m/z of 369.9790 and observed m/z of 369.9788, ensuring molecular accuracy . Complement with HPLC for purity quantification and differential scanning calorimetry (DSC) to determine melting points (e.g., mp 123–124°C for analogous nitriles ).

Advanced Research Questions

Q. How can structural modifications enhance biological activity or selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight the impact of substituents. For instance, replacing a pyrrole ring with a pyridine moiety (as in 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile vs. pyridine analogs) alters receptor interactions due to electronic and steric effects . Advanced strategies include:

  • Introducing electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
  • Utilizing cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups for targeted binding .

Q. How to address low yields in fluorination or cyanation steps?

  • Methodological Answer : Low yields in fluorination often arise from incomplete halogen exchange or side reactions. Mitigation strategies include:

  • Using anhydrous KF and sulfolane to minimize hydrolysis .
  • Optimizing stoichiometry (e.g., 2.4 equivalents of KF for complete substitution).
    For cyanation, employ Pd-catalyzed cross-coupling or nucleophilic substitution with CuCN, as demonstrated in pyrimidine-5-carbonitrile syntheses .

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

  • Methodological Answer : Cross-validation is key. For example:

  • Compare computed (e.g., PubChem-generated) vs. experimental NMR/IR spectra.
  • Use density functional theory (DFT) to model vibrational frequencies or chemical shifts, adjusting for solvent effects .
  • Revisit crystallization conditions if X-ray data conflicts with computational models (e.g., solvent-induced polymorphism) .

Q. What strategies optimize reaction scalability without compromising purity?

  • Methodological Answer :

  • Continuous Flow Chemistry : Reduces side reactions in halogenation steps by controlling residence time and temperature.
  • Green Solvents : Replace sulfolane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across structural analogs?

  • Methodological Answer : Contradictions often arise from assay variability or subtle structural differences. For example:

  • A thiazole-substituted pyrimidine-5-carbonitrile showed 18% antimicrobial yield, while a morpholino-sulfonyl analog exhibited higher activity due to improved solubility .
  • Validate results using orthogonal assays (e.g., MIC vs. time-kill curves) and control for batch-to-batch purity variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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